molecular formula C7H11ClN2O B3107094 (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride CAS No. 1609401-02-6

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride

Cat. No. B3107094
CAS RN: 1609401-02-6
M. Wt: 174.63
InChI Key: ROVQBXIIYUSHNB-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride” is a chemical compound with the empirical formula C7H11ClN2O . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “this compound” is 174.63 . The SMILES string representation is Cl.OCc1nccn1C2CC2 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 174.63 . The SMILES string representation is Cl.OCc1nccn1C2CC2 .

Scientific Research Applications

Magnetic Properties of Hydrochloride Crystals

A study explored hydrochloride crystals derived from similar imidazole structures, focusing on their magnetic properties and crystal-stacking structures. It was found that these crystals exhibit unique magnetic behaviors, which could have implications for their use in materials science and engineering (Yong, Zhang, & She, 2013).

Antimicrobial Activity

Research involving imidazole derivatives has indicated potential antimicrobial properties. For instance, compounds related to imidazole showed promising results as antimicrobial agents. This could suggest similar applications for (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride in medical and pharmaceutical research (Maheta, Patel, & Naliapara, 2012).

Synthesis of Biomimetic Chelating Ligands

A compound with a structure similar to this compound was synthesized and identified as a precursor for biomimetic chelating ligands. This indicates potential application in synthesizing compounds that mimic biological molecules for use in various scientific fields (Gaynor, McIntyre, & Creutz, 2023).

Precursor for Carbonyl Compounds

Imidazole derivatives have been utilized as precursors to carbonyl compounds. This suggests that similar compounds, like this compound, could be used in chemical syntheses, particularly in the generation of carbonyl compounds (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Selective COX-2 Inhibitor Synthesis

Research has been conducted on the synthesis of imidazole derivatives as selective COX-2 inhibitors. This indicates potential for this compound in the development of drugs targeting specific enzymes, with implications in pain management and anti-inflammatory treatments (Tabatabai, Rezaee, & Kiani, 2012).

Safety and Hazards

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word is “Warning” and the hazard statement is H302 .

properties

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-4-7-3-8-5-9(7)6-1-2-6;/h3,5-6,10H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQBXIIYUSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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